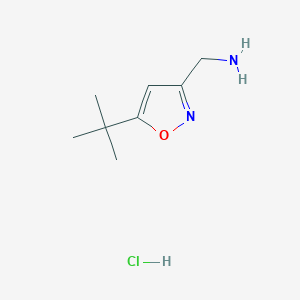

(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC18016578

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15ClN2O |

|---|---|

| Molecular Weight | 190.67 g/mol |

| IUPAC Name | (5-tert-butyl-1,2-oxazol-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H14N2O.ClH/c1-8(2,3)7-4-6(5-9)10-11-7;/h4H,5,9H2,1-3H3;1H |

| Standard InChI Key | DGBPYSSNQKCEIN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=NO1)CN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered oxazole ring containing both nitrogen and oxygen atoms. The tert-butyl group () is attached at the 5-position of the ring, while the methanamine () substituent occupies the 3-position. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological testing .

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 190.67 g/mol |

| CAS Number | 1233946-81-0 |

| SMILES Notation | CC(C)(C)c1cc(CN)no1.Cl |

| IUPAC Name | (5-tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride |

Synthesis and Optimization Strategies

General Synthetic Pathways

Synthesis typically involves cyclization reactions, a common approach for oxazole derivatives. While specific protocols for this compound are proprietary, analogous routes utilize:

-

Precursor Assembly: Condensation of nitriles with β-ketoamines or α-halo ketones.

-

Cyclization: Acid- or base-catalyzed ring closure under controlled temperatures (80–120°C) .

-

Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

Industrial-Scale Production Challenges

Industrial synthesis requires optimizing yield and purity. Challenges include:

-

Steric Hindrance: The tert-butyl group may slow reaction kinetics, necessitating elevated temperatures or catalysts.

-

Purification: Chromatography or recrystallization from ethanol/water mixtures is employed to achieve >95% purity .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison

| Compound | Molecular Formula | Key Substituent | Potential Application |

|---|---|---|---|

| (5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride | tert-butyl | HDAC inhibition | |

| {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride | 2-chlorophenyl | Antimicrobial agents | |

| 1-(1,2-Oxazol-3-yl)methanamine hydrochloride | Unsubstituted oxazole | Chemical synthesis intermediate |

The tert-butyl group in (5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride enhances steric bulk and lipophilicity, potentially improving blood-brain barrier penetration compared to phenyl-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume